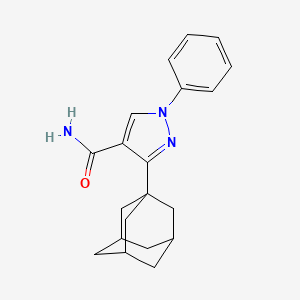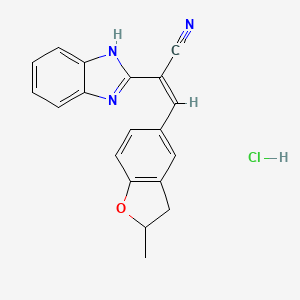
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BRIM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRIM-3 is a derivative of imidazolidinedione, a class of compounds that have been shown to possess various biological activities.
Mecanismo De Acción
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide levels. 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are signaling pathways involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of research is the development of 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione analogs with improved potency and selectivity. Another area of research is the exploration of its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. Its synthesis method is relatively simple, and it has low toxicity in vitro and in vivo. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized through a multi-step process involving the reaction of 3-bromo-5-chloro-4-methoxybenzaldehyde with 2-phenylhydrazine-1-carboxamide followed by cyclization with ethyl acetoacetate. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
5-(3-bromo-5-chloro-4-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-15-12(18)7-10(8-13(15)19)9-14-16(22)21(17(23)20-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHSKXKDGMZOJT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)

![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)